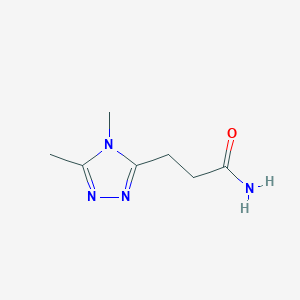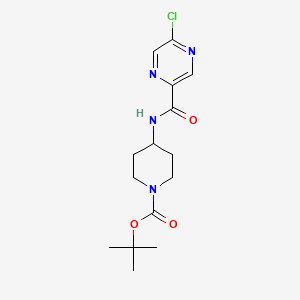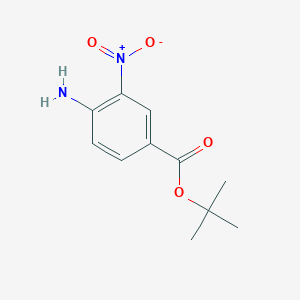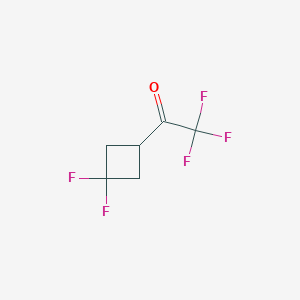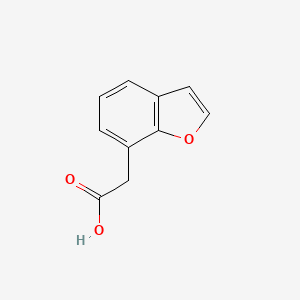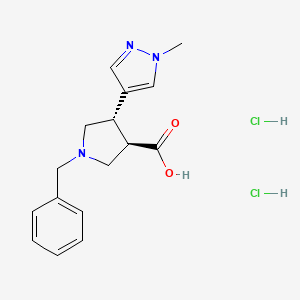![molecular formula C5H4IN5 B13572331 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C5H4IN5. It is a derivative of imidazo[2,1-f][1,2,4]triazin-4-amine, where an iodine atom is substituted at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the iodination of imidazo[2,1-f][1,2,4]triazin-4-amine. One common method includes the use of iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidoimidazo[2,1-f][1,2,4]triazin-4-amine, while oxidation with potassium permanganate can produce 7-iodoimidazo[2,1-f][1,2,4]triazin-4-one .
Scientific Research Applications
7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly antiviral drugs like Remdesivir.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as TLR7 agonists, which means they can activate Toll-like receptor 7, a protein involved in the immune response. This activation leads to the production of cytokines and other immune-modulating molecules, which can help in fighting infections and diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine
- 7-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- 7-Fluoroimidazo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
Compared to its halogenated analogs, 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as coupling reactions, where the iodine atom can be easily replaced by other functional groups. Additionally, the iodine atom can enhance the compound’s biological activity, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C5H4IN5 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H4IN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) |
InChI Key |
PKASNDNQYRLDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


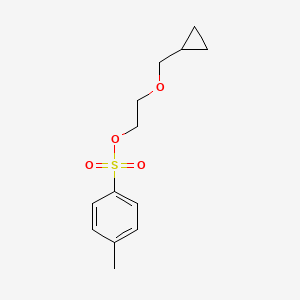
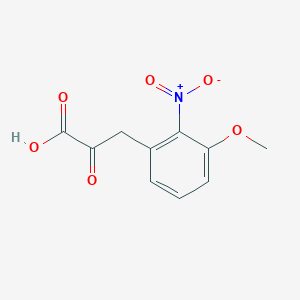

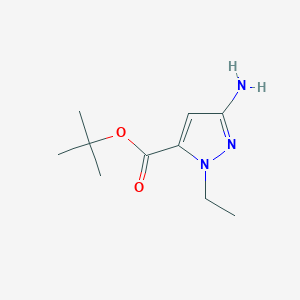
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)

